Product packaging for Rimantadine(Cat. No.:CAS No. 13392-28-4)

Rimantadine

Katalognummer: B1662185
CAS-Nummer: 13392-28-4
Molekulargewicht: 179.30 g/mol
InChI-Schlüssel: UBCHPRBFMUDMNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Rimantadine is a synthetic antiviral compound belonging to the class of adamantane derivatives. It is a well-characterized inhibitor of influenza A virus replication, functioning primarily by blocking the viral M2 protein's ion channel activity. This inhibition prevents the acid-mediated dissociation of the viral ribonucleoprotein complex early in the replicative cycle, effectively stopping the uncoating of the virus . While historically used against influenza, its utility in research has expanded. Studies indicate this compound may possess a broader antiviral spectrum, with research exploring its activity against other RNA viruses, including certain arboviruses . Furthermore, novel derivatives of this compound are being investigated in vitro for their potential activity against orthopoxviruses, such as the vaccinia virus, suggesting a possible mechanism involving the inhibition of the viral p37 membrane protein . Chemically, this compound is a small molecule with the formula C12H21N and an average molecular weight of 179.30 g/mol . It is the alpha-methyl derivative of amantadine and is known for causing fewer central nervous system side effects than its counterpart in clinical settings, a point of interest in comparative pharmacological studies . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with their institution's safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N B1662185 Rimantadine CAS No. 13392-28-4

Eigenschaften

IUPAC Name

1-(1-adamantyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHPRBFMUDMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023561
Record name Rimantadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13392-28-4, 117857-51-9
Record name Rimantadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13392-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117857-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rimantadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimantadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIMANTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RIMANTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>300 °C, > 300 °C
Record name Rimantadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rimantadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Molecular Vise: A Technical Guide to Rimantadine's Inhibition of Influenza A M2-Mediated Viral Uncoating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rimantadine, an adamantane derivative, has long been a cornerstone in the study of antiviral compounds targeting the influenza A virus. Its mechanism of action, the inhibition of the viral M2 proton channel, serves as a classic example of targeted drug design. This technical guide provides an in-depth exploration of the molecular basis of this compound's function, focusing on its direct interaction with the M2 channel and the subsequent blockade of viral uncoating. We will delve into the structural biology of the drug-channel complex, the thermodynamics of their interaction, and the experimental methodologies used to elucidate these details. This document is intended to be a comprehensive resource for researchers in virology, structural biology, and medicinal chemistry, offering both foundational knowledge and detailed protocols for further investigation.

The Influenza A M2 Proton Channel: A Gateway for Viral Replication

The influenza A virus M2 protein is a homotetrameric integral membrane protein that forms a pH-gated proton channel. This channel is crucial for the viral life cycle, particularly during the early stages of infection. After the virus enters the host cell via endocytosis, the endosome acidifies. This drop in pH activates the M2 channel, allowing protons to flow from the endosome into the virion interior. The acidification of the viral core is a critical step that facilitates the dissociation of the viral ribonucleoproteins (vRNPs) from the matrix protein M1, a process known as uncoating. Once uncoated, the vRNPs are released into the cytoplasm and subsequently imported into the nucleus to initiate viral replication. This compound's primary antiviral activity stems from its ability to block this essential proton transport, thereby preventing viral uncoating and halting the infection at an early stage.

Mechanism of Inhibition: this compound as a Molecular Plug

This compound inhibits the M2 proton channel by physically obstructing the pore. Structural and biochemical studies have revealed that this compound binds to a specific site within the lumen of the M2 channel's transmembrane domain. This binding site is formed by residues from all four M2 helices, creating a pocket that accommodates the adamantyl cage of the drug. The binding of this compound stabilizes the closed conformation of the channel, preventing the conformational changes necessary for proton translocation. The ethylamine group of this compound is oriented towards the C-terminus of the channel.

The interaction between this compound and the M2 channel is a dynamic process influenced by the surrounding lipid bilayer and the pH

Physicochemical Characterization of Rimantadine Hydrochloride: An In-depth Technical Guide for Drug Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of rimantadine hydrochloride, a critical antiviral agent. The following sections detail its fundamental characteristics, outline experimental protocols for their determination, and present this data in a structured format to aid in drug formulation and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a stable, effective, and bioavailable drug product. This compound hydrochloride, an α-methyl derivative of amantadine, presents as a white to off-white crystalline powder. Its key physicochemical parameters are summarized in the tables below.

Table 1: Identification and Physical Properties
ParameterValueReference
Chemical Name α-methyltricyclo[3.3.1.1³,⁷]decane-1-methanamine, monohydrochloride
Molecular Formula C₁₂H₂₁N · HCl
Molecular Weight 215.77 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C
Table 2: Solubility Profile
SolventSolubilityReference
Water Freely soluble (50 mg/mL at 20°C)
Ethanol SolubleCayman Chemical
DMSO ~50 mg/mLCayman Chemical
Dimethylformamide ~2 mg/mLCayman Chemical
PBS (pH 7.2) ~5 mg/mLCayman Chemical
Table 3: Dissociation and Partitioning Characteristics
ParameterValueReference
pKa Not explicitly found in searches; determined experimentally via potentiometric titration.
LogP (Octanol/Water) 2.9 (calculated)PubChem

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of robust drug formulation. This section provides detailed methodologies

Methodological & Application

Application Notes and Protocols for Studying Rimantadine Pharmacokinetics and Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models used to study the pharmacokinetics and efficacy of rimantadine, an antiviral drug effective against Influenza A virus. Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic antiviral agent, an alpha-methyl derivative of amantadine, used for the prophylaxis and treatment of infections caused by Influenza A virus strains. Its mechanism of action is not entirely understood, but it is believed to inhibit the viral replication cycle at an early stage, possibly by interfering with the uncoating of the virus. The M2 protein of the influenza A virus, an integral membrane protein, is thought to be a key factor in the virus's susceptibility to this compound. This compound is not effective against Influenza B virus.

Animal Models in this compound Research

Mice and ferrets are the most commonly used animal models for evaluating the pharmacokinetics and efficacy of this compound. While mice offer advantages such as cost-effectiveness and the availability of various genetic strains, ferrets are considered the gold standard for influenza research due to their natural susceptibility to human influenza viruses and similar clinical progression of the disease. Other animal models, such as dogs, horses, and non-human primates, have also been used to a lesser extent.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in different animal models. This data helps in determining appropriate dosing regimens for efficacy studies.

Data Presentation: Pharmacokinetic Parameters of this compound in Animal Models
Animal ModelDoseRoute of AdministrationCmax (ng/mL)Tmax (h)Elimination Half-life (h)Bioavailability (%)Reference
Mouse 10 mg/kgOral274< 0.51.5-
40 mg/kgOral2,013< 0.51.558.6
Dog 5 mg/kgOral2751.73.399.4
10 mg/kgOral8001.73.3-
20 mg/kgOral1,9501.73.3-
Horse 15 mg/kgOral----
30 mg/kgOral----
30 mg/kg (multiple doses)Oral----
Rat -IV----
-Oral---37.2

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration.

Experimental Protocol: Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study of this compound in mice.

Materials:

  • Male or female BALB/c mice (6-8 weeks old)

  • This compound hydrochloride

  • Vehicle for oral administration (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Analytical equipment for this compound quantification (e.g., GC-MS or HPLC)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Divide mice into groups (e.g., n=5 per group) for different dose levels (e.g., 10 mg/kg and 40 mg/kg).

    • Administer this compound orally via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via retro-orbital bleeding or tail vein sampling.

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify this compound concentrations in plasma using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Pharmacokinetic_Study_Workflow acclimation Animal Acclimation dosing Dosing (Oral Gavage) acclimation->dosing sampling Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Preparation sampling->processing analysis Sample Analysis (GC-MS or HPLC) processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

Application Note: Establishing a Plaque Reduction Assay for Determining Rimantadine's Antiviral Activity Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The plaque reduction assay is a fundamental and highly regarded method in virology for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for establishing a plaque reduction assay to determine the antiviral activity of rimantadine against susceptible strains of influenza A virus. This compound is an antiviral drug that specifically targets the M2 protein of the influenza A virus.[1] The M2 protein functions as a proton channel, which is essential for the uncoating of the viral RNA within the host cell's endosome.[1][2] By blocking this channel, this compound prevents the release of the viral genome into the cytoplasm, thereby halting the replication cycle.[1][3] This assay quantifies the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀), providing a robust measure of its antiviral potency.[4][5]

Mechanism of Action: this compound Inhibition of Influenza A M2 Proton Channel

Influenza A virus enters the host cell via endocytosis. The acidic environment of the endosome activates the M2 ion channel, allowing protons to flow into the virion.[1][2] This acidification is a critical step that facilitates the dissociation of the viral ribonucleoproteins (vRNPs) from the matrix protein (M1), a process known as uncoating.[3] this compound specifically binds to the pore of the M2 channel, physically obstructing the passage of protons.[6][7] This inhibition prevents viral uncoating and subsequent replication.[1]

cluster_0 Normal Viral Entry (No Drug) cluster_1 Inhibition by this compound V_in Influenza A Enters Host Cell Endo Virus in Endosome V_in->Endo M2_open M2 Channel Opens (Low pH) Endo->M2_open H_in Protons (H+) Enter Virion M2_open->H_in Uncoat Viral RNA Uncoating H_in->Uncoat Rep Replication Uncoat->Rep R_V_in Influenza A Enters Host Cell R_Endo Virus in Endosome R_V_in->R_Endo R_M2 M2 Channel R_Endo->R_M2 Block M2 Channel Blocked R_M2->Block Rim This compound Rim->Block binds to No_Uncoat Uncoating Inhibited Block->No_Uncoat No_Rep No Replication No_Uncoat->No_Rep Day1 Day 1: Seed Cells Day2 Day 2: Prepare Drug Dilutions & Infect Cells Day1->Day2 Incubate1 1 hr: Virus Adsorption Day2->Incubate1 Overlay Add this compound-Containing Overlay Medium Incubate1->Overlay Incubate2 48-72 hrs: Plaque Development Overlay->Incubate2 Day4 Day 4/5: Fix & Stain Incubate2->Day4 Count Count Plaques & Calculate EC50 Day4->Count

References

Application Notes and Protocols for Rimantadine Dosage and Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rimantadine is an antiviral drug that has historically been used for the prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the inhibition of the viral M2 ion channel protein, which is crucial for the uncoating of the virus within the host cell. Although resistance to this compound is now widespread among circulating influenza A strains, it remains a valuable tool in virology research, particularly in studies involving susceptible viral strains and for understanding the mechanisms of antiviral resistance. These application notes provide detailed information on the dosage and administration of this compound for in vivo animal studies, with a focus on murine, rat, and ferret models. The protocols and data presented are intended to guide researchers in designing and executing well-controlled experiments to evaluate the efficacy and pharmacokinetics of this compound.

Data Presentation: this compound Dosage and Efficacy in Animal Models

The following tables summarize the quantitative data on this compound dosage, administration routes, and observed efficacy in various animal models from published studies.

Table 1: this compound Dosage and Efficacy in Mice

Animal ModelVirus StrainRoute of AdministrationDosageDosing RegimenObserved EfficacyReference(s)
MiceInfluenza A/Aichi/2/68 (H3N2)Intraperitoneal (IP)40 mg/kg/dayDaily for 4 daysSignificantly increased mean time to death and survival rates.
MiceInfluenza A/Aichi/2/68 (H3N2)Aerosol8.8 mg/kg/dayDaily for 4 daysSignificantly increased mean time to death and survival rates.
MiceMouse-adapted Influenza ANot specified4.5 - 24 mg/kg/dayNot specifiedDose-related protection, reducing mortality from 80% to 10% at maximum protective doses.
BALB/c MiceInfluenza A/Port Chalmers/H3N2Oral (in drinking water) with IP loading doseNot specifiedProphylactic treatment followed by oral administrationUp to a 4 log10 reduction in pulmonary virus titer.
BALB/c MiceInfluenza A/Port Chalmers/H3N2Intraperitoneal (IP)Not specifiedProphylactic dose includedReductions in pulmonary virus titers were less striking and not consistent.
MiceSwine Influenza A/New Jersey/8/76OralNot specifiedProphylactic or therapeuticReduced mortality and increased survival time.
MiceNot specifiedOral (p.o.)20-80 mg/kg/dayDaily for 5 daysExhibited anti-infectious activity in combination with Oseltamivir in H3N2-infected models, lowering lung virus titer.

Table 2: this compound Dosage and Pharmacokinetics in Rats

Animal ModelRoute of AdministrationDosageKey Pharmacokinetic FindingsReference(s)
Male RatsOral (p.o.)60 mg/kg (single dose)81-87% of the dose excreted in urine within 96 hours. Good absorption.
Male RatsIntravenous (i.v.)15 mg/kg (single dose)81-87% of the dose excreted in urine within 96 hours.

Table 3: this compound Studies in Ferrets

Study TypeKey FindingsReference(s)
In Vitro (Tracheal Ciliated Epithelium)This compound was toxic to the ciliated epithelium at concentrations of 16 and 32 µg/mL after 10-21 days of continuous exposure.
In Vivo (Resistance Study)Resistance of influenza A virus to amantadine (a related drug) was generated within 6 days of treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride for In Vivo Administration

Materials:

  • This compound hydrochloride powder

  • Sterile water for injection or sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • This compound hydrochloride is freely soluble in water (50 mg/mL at 20°C). For oral or injectable solutions, calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.

  • Aseptically weigh the calculated amount of this compound hydrochloride powder.

  • In a sterile vial, add the appropriate volume of sterile water for injection or PBS.

  • Gradually add the this compound hydrochloride powder to the solvent while vortexing to ensure complete dissolution.

  • For intravenous or intraperitoneal injections, sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution as recommended. Aqueous solutions are not recommended to be stored for more than one day. For longer-term storage, consult the manufacturer's guidelines; stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of this compound solution to administer based on the desired mg/kg dose.

  • Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.

  • Position the mouse in a vertical orientation.

  • Carefully insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is properly positioned in the esophagus, slowly administer the solution.

  • Gently remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress or injury.

Note: An alternative, less stressful method for voluntary oral administration involves incorporating the drug into a palatable jelly, which the mice are trained to eat.

Protocol 3: Intraperitoneal (IP) Injection in Mice and Rats

Materials:

  • Prepared sterile this compound solution

  • Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Sterile syringes (1 mL for mice, 3-5 mL for rats)

  • 70% ethanol or other suitable disinfectant

  • Animal

Troubleshooting & Optimization

troubleshooting low solubility of rimantadine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Rimantadine Hydrochloride Solubility

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low solubility of this compound hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound hydrochloride?

A1: this compound hydrochloride, the salt form of this compound, is generally considered to be freely soluble in water.[1][2][3] However, its solubility is significantly influenced by the pH of the solution. At 20°C, its solubility in water is reported to be 50 mg/mL.[1][2][3] In a buffered solution like PBS at a neutral pH of 7.2, the solubility is considerably lower, at approximately 5 mg/mL.[4]

Q2: I am observing precipitation or incomplete dissolution. What is the most common reason for this?

A2: The most frequent cause of low solubility is the pH of the aqueous medium. This compound is a weak base, and its hydrochloride salt exhibits pH-dependent solubility. Solubility is highest in acidic conditions (pH < 5) and decreases as the pH approaches neutral or becomes basic. If you are using a neutral buffer system or unbuffered water, you may not achieve the maximum reported solubility.

Q3: Is there a difference in solubility between this compound and this compound hydrochloride?

A3: Yes, there is a significant difference. The free base form, this compound, has very low intrinsic aqueous solubility.[5] The hydrochloride salt is specifically used to improve its solubility in aqueous media.[6] For experiments requiring aqueous solutions, it is critical to use the this compound hydrochloride form.

Q4: How stable are aqueous solutions of this compound hydrochloride?

A4: Aqueous solutions of this compound hydrochloride are not recommended for long-term storage. It is advised to prepare solutions fresh for daily use to avoid potential degradation or precipitation over time.[4] Stock solutions are more stable when prepared in organic solvents and stored at -20°C.[4][7]

Troubleshooting Guide

Issue 1: Unable to achieve desired concentration in water or buffer.

This section provides a step-by-step guide to address challenges in dissolving this compound hydrochloride.

G Troubleshooting Workflow for this compound HCl Solubility start Low Solubility or Precipitation Observed check_form Are you using the This compound Hydrochloride salt? start->check_form use_hcl Incorrect Form Used: Use the hydrochloride salt for aqueous solutions. The free base has very low water solubility. check_form->use_hcl No check_ph What is the pH of your aqueous solvent? check_form->check_ph Yes ph_issue pH Issue: Solubility is highest in acidic conditions (pH < 5). Solubility decreases significantly at neutral/basic pH. check_ph->ph_issue pH is neutral or basic check_conc Is the target concentration > 50 mg/mL? check_ph->check_conc pH is acidic adjust_ph Action: Lower the pH of the solvent using dilute HCl before adding the compound. ph_issue->adjust_ph physical_methods Action: Use physical methods to aid dissolution: - Sonicate the solution - Apply gentle warming - Increase stirring time adjust_ph->physical_methods conc_issue Concentration Limit Exceeded: The desired concentration is likely above the maximum aqueous solubility limit. check_conc->conc_issue Yes check_conc->physical_methods No alt_strategy Alternative Strategy: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO at 50 mg/mL) and dilute into your aqueous medium. conc_issue->alt_strategy final_check Is the solution clear? physical_methods->final_check success Problem Solved. Note: Prepare aqueous solutions fresh daily for best results. final_check->success Yes failure Further Help Needed: If issues persist, consider advanced formulation techniques (e.g., cyclodextrins, solid dispersions). final_check->failure No

Troubleshooting workflow for this compound HCl solubility.

Data Summary

The solubility of this compound hydrochloride varies significantly depending on the solvent system used. The following table summarizes reported solubility data for easy comparison.

SolventpHTemperatureSolubilityReference
WaterNot Specified20°C50 mg/mL[1][2][3]
H₂ONot SpecifiedNot Specified33.33 mg/mL[7]
PBS7.2Not Specified~5 mg/mL[4]
DMSONot ApplicableNot Specified~50 mg/mL[4]
EthanolNot ApplicableNot Specified~5 mg/mL[4]
Dimethyl FormamideNot ApplicableNot Specified~2 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of an Acidified Aqueous Solution

This protocol is recommended for preparing a direct aqueous solution of this compound hydrochloride.

  • Solvent Preparation : Start with high-purity deionized water.

  • pH Adjustment : While stirring, slowly add 0.1 N HCl dropwise to the water until the pH is stable between 3.0 and 5.0.

  • Dissolution : Slowly add the weighed this compound hydrochloride powder to the acidified water while stirring continuously.

  • Aid Dissolution (if needed) : If dissolution is slow, place the container in a sonicator bath for 5-10 minute intervals. Gentle warming (not exceeding 40°C) can also be applied.

  • Finalization : Once fully dissolved, the solution should be clear. If necessary, adjust the final volume with the acidified water. Use this solution fresh, preferably within the same day.[4]

Protocol 2: Preparation of a Concentrated Stock Solution using an Organic Solvent

This protocol is suitable when a high concentration is needed or when the final experimental medium must remain at a neutral pH.

  • Solvent Selection : Choose a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as it dissolves this compound hydrochloride up to 50 mg/mL.[4]

  • Dissolution : Add the weighed this compound hydrochloride powder to the appropriate volume of DMSO. Vortex or sonicate briefly until the solid is completely dissolved. This creates a concentrated stock solution.

  • Storage : Store the stock solution at -20°C for long-term stability.[4][7]

  • Application : For experiments, perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium.

    • Important : Ensure the final concentration of the organic solvent in your experimental setup is minimal, as it may have physiological effects at low concentrations.[4] A final DMSO concentration below 0.5% is generally considered safe for most cell-based assays.

References

Validation & Comparative

Comparative Analysis of Rimantadine and Amantadine: A Deep Dive into Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antiviral potency of rimantadine and amantadine against influenza A virus. The information presented is curated from experimental data to assist researchers and professionals in understanding the nuanced differences between these two adamantane derivatives.

Executive Summary

This compound and amantadine are antiviral drugs that target the M2 proton ion channel of influenza A viruses, inhibiting viral replication.[1][2] While both drugs share a common mechanism of action, experimental evidence suggests that this compound generally exhibits a higher antiviral potency. In vitro studies have shown that this compound can be significantly more active than amantadine against both H1N1 and H3N2 influenza A strains.[3][4] One study indicated that this compound provides a comparable protective effect at concentrations four to eight times lower than amantadine. This guide will delve into the quantitative data supporting these findings, detail the experimental protocols used for their determination, and visualize the underlying molecular mechanisms and analytical workflows.

Data Presentation: In Vitro Antiviral Potency

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and amantadine against various influenza A virus strains, as determined by plaque reduction assays. A lower IC50 value indicates higher antiviral potency.

Influenza A StrainDrugIC50 (µg/mL)Reference
A/H1N1This compound0.2 - 0.4[3]
Amantadine0.2 - 0.4[3]
A/H3N2This compound0.2 - 0.4[3]
Amantadine0.2 - 0.4[3]
A/H2N2This compoundInhibitory[5]
AmantadineInhibitory[6]
Amantadine-Susceptible H1N1This compoundSubmicromolar[7]
AmantadineSubmicromolar[7]
Amantadine-Susceptible H3N2This compoundSubmicromolar[7]
AmantadineSubmicromolar[7]
Amantadine-Resistant H1N1This compound>50[8]
Amantadine>50[8]
Amantadine-Resistant H3N2This compound>50[8]
Amantadine>50[8]

Experimental Protocols

The determination of antiviral potency is crucial for the comparative analysis of drugs like this compound and amantadine. The Plaque Reduction Neutralization Test (PRNT) is a widely accepted method for quantifying the ability of an antiviral compound to inhibit the replication of a virus.

Plaque Reduction Neutralization Test (PRNT) Protocol

Objective: To determine the concentration of an antiviral drug required to reduce the number of virus-induced plaques by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock of known titer (Plaque Forming Units/mL)

  • This compound and Amantadine stock solutions

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Semi-solid overlay (e.g., agarose or Avicel)

  • Crystal violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10^5 cells/well for a 6-well plate).[9] Incubate at 37°C with 5% CO2.

  • Drug Dilution: Prepare serial dilutions of this compound and amantadine in serum-free DMEM. The concentration range should be chosen to encompass the expected IC50 value.

  • Virus Preparation: Dilute the influenza virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection:

    • Wash the confluent MDCK cell monolayers with PBS.

    • Pre-incubate the cells with the different drug dilutions for 1 hour at 37°C.

    • Remove the drug-containing medium and infect the cells with the prepared virus dilution for 1 hour at 37°C, allowing for viral adsorption.[9]

  • Overlay:

    • After the incubation period, remove the virus inoculum.

    • Overlay the cell monolayers with a semi-solid medium containing the respective concentrations of the antiviral drugs.[9] The semi-solid nature of the overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until visible plaques are formed.

  • Plaque Visualization:

    • Fix the cells with a solution like 10% formalin.

    • Remove the overlay and stain the cell monolayer with crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.[10]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

    • The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[10]

Mandatory Visualizations

Mechanism of Action: M2 Proton Channel Inhibition

The primary mechanism of action for both this compound and amantadine involves the blockade of the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell. By blocking this channel, the drugs prevent the influx of protons into the viral core, which in turn inhibits the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for viral replication.[2][8][11]

M2_Inhibition cluster_endosome Host Cell Endosome (Acidic pH) cluster_inhibition Drug Action Virus Virus M2_Channel M2 Proton Channel vRNP_M1 vRNP-M1 Complex M2_Channel->vRNP_M1 Acidification (leads to dissociation) Uncoating_Blocked Viral Uncoating Blocked Drug This compound or Amantadine Drug->M2_Channel Blocks H+ Protons (H+) H+->M2_Channel Influx Replication_Inhibited Viral Replication Inhibited Uncoating_Blocked->Replication_Inhibited

Caption: M2 proton channel inhibition by this compound and amantadine.

Experimental Workflow: Plaque Reduction Neutralization Test

The following diagram illustrates the key steps involved in the Plaque Reduction Neutralization Test (PRNT) to determine the antiviral potency of this compound and amantadine.

PRNT_Workflow Start Start Seed_Cells Seed MDCK Cells in Culture Plates Start->Seed_Cells Prepare_Drugs Prepare Serial Dilutions of This compound & Amantadine Seed_Cells->Prepare_Drugs Infect_Cells Infect Cell Monolayers with Virus and Drugs Prepare_Drugs->Infect_Cells Prepare_Virus Prepare Influenza A Virus Inoculum Prepare_Virus->Infect_Cells Add_Overlay Add Semi-Solid Overlay Containing Drugs Infect_Cells->Add_Overlay Incubate Incubate for 2-3 Days to Allow Plaque Formation Add_Overlay->Incubate Stain_Count Fix, Stain, and Count Plaques Incubate->Stain_Count Analyze_Data Calculate % Plaque Reduction and Determine IC50 Stain_Count->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Plaque Reduction Neutralization Test.

Logical Flow of Comparative Analysis

Comparative_Analysis_Flow Start Start: Comparative Analysis Data_Collection Gather Experimental Data: - IC50 Values - In Vitro Studies Start->Data_Collection Protocol_Review Analyze Experimental Protocols: - Plaque Reduction Assay - Other Antiviral Assays Start->Protocol_Review Mechanism_Elucidation Understand Mechanism of Action: - M2 Proton Channel Inhibition Start->Mechanism_Elucidation Quantitative_Comparison Quantitative Comparison: - Tabulate IC50 Data - Compare Potency Data_Collection->Quantitative_Comparison Protocol_Review->Quantitative_Comparison Qualitative_Comparison Qualitative Comparison: - Spectrum of Activity - Resistance Profiles Protocol_Review->Qualitative_Comparison Mechanism_Elucidation->Qualitative_Comparison Synthesis Synthesize Findings Quantitative_Comparison->Synthesis Qualitative_Comparison->Synthesis Conclusion Conclusion: this compound's Higher Potency Synthesis->Conclusion

Caption: Logical workflow for the comparative analysis.

References

Cross-Validation of Rimantadine's M2 Channel Binding Affinity: A Multi-Assay Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data from various biophysical and cellular assays provides a robust understanding of rimantadine's interaction with the influenza A M2 proton channel. This guide synthesizes findings from key studies, offering a comparative look at the binding affinity of this compound as determined by isothermal titration calorimetry (ITC), electrophysiology, and antiviral assays.

The influenza A M2 protein is a homotetrameric proton channel essential for viral replication, making it a key target for antiviral drugs like this compound.[1][2] The primary binding site for this compound is within the pore of the M2 transmembrane (TM) domain.[3][4] While this compound has been a cornerstone of influenza treatment, the emergence of resistant strains has necessitated a deeper understanding of its binding kinetics and mechanism of action.[5] This guide cross-validates the binding affinity of this compound, including its (R)- and (S)-enantiomers, by comparing data from distinct experimental approaches.

Quantitative Comparison of this compound Binding Affinity

The binding affinity of this compound and its enantiomers to the M2 channel has been quantified using various techniques. The data presented below is collated from studies employing different assays, providing a multi-faceted view of the drug-target interaction.

CompoundAssayM2 ConstructParameterValue (µM)Reference
(R)-RimantadineIsothermal Titration Calorimetry (ITC)M2TM Udorn/72Kd0.34[3][6]
(S)-RimantadineIsothermal Titration Calorimetry (ITC)M2TM Udorn/72Kd0.32[3][6]
Racemic this compoundIsothermal Titration Calorimetry (ITC)M2TM Udorn/72Kd0.33[3]
AmantadineIsothermal Titration Calorimetry (ITC)M2TM WTKd2.17[6]
(R)-RimantadineElectrophysiology (TEVC)Full-length M2 WTKd0.019 ± 0.004[1]
(S)-RimantadineElectrophysiology (TEVC)Full-length M2 WTKd0.021 ± 0.005[1]
Racemic this compoundElectrophysiology (TEVC)Full-length M2 WTKd0.020 ± 0.003[1]
AmantadineElectrophysiology (TEVC)Full-length M2 WTKd0.21 ± 0.04[1]
AmantadineElectrophysiology (TEVC)WT A/M2IC5016.0 ± 1.1[4]
(R)-RimantadineAntiviral Plaque AssayA/Soloman Island/3/2006 (H1N1)EC500.01962[1]
(S)-RimantadineAntiviral Plaque AssayA/Soloman Island/3/2006 (H1N1)EC500.02444[1]
(R)-RimantadineAntiviral AssayA/Udorn/72 (H3N2)IC500.05 ± 0.01[3]
(S)-RimantadineAntiviral AssayA/Udorn/72 (H3N2)IC500.06 ± 0.02[3]
Racemic this compoundAntiviral AssayA/Udorn/72 (H3N2)IC500.05 ± 0.02[3]

M2TM refers to the transmembrane domain of the M2 protein. TEVC stands for Two-Electrode Voltage Clamp.

Notably, functional assays like electrophysiology and antiviral assays consistently show no significant difference in the binding affinity and potency between the (R)- and (S)-enantiomers of this compound.[1][3] While solid-state NMR studies have suggested tighter binding for (R)-rimantadine, this is not reflected in functional outcomes.[1][7][8]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for interpreting the binding affinity data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS).[3][6]

  • Protein Preparation: The M2 transmembrane domain (M2TM) is expressed and purified. For ITC measurements, the M2TM fragments are typically reconstituted into dodecylphosphocholine (DPC) micelles at a pH of 8, where they form stable tetramers.[3][6]

  • Titration: A solution of the this compound compound is titrated into the M2TM solution in the calorimeter cell.

  • Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is fitted to a binding model to calculate the thermodynamic parameters of the interaction.[3]

Electrophysiology (Two-Electrode Voltage Clamp - TEVC)

TEVC is a powerful technique to study the function of ion channels expressed in Xenopus laevis oocytes. It measures the ion flow across the oocyte membrane in response to changes in membrane potential, and how this flow is affected by channel blockers.[3][4]

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the full-length M2 protein.[3]

  • Recording: The oocyte is voltage-clamped, and the M2 channel is activated by lowering the extracellular pH. The resulting inward proton current is recorded.

  • Drug Application: this compound is applied to the oocyte, and the inhibition of the M2 current is measured. To determine the binding kinetics, both the association (kon) and dissociation (koff) rates are measured from the binding and washout curves. The dissociation constant (Kd) is then calculated from these rates.[1]

Antiviral Plaque Assay

This cellular assay determines the concentration of an antiviral compound required to inhibit viral replication by 50% (EC50).

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in cell culture plates.[3]

  • Infection: The cell monolayers are infected with an influenza A virus strain.

  • Treatment: The infected cells are overlaid with agar containing various concentrations of the antiviral compound.

  • Plaque Visualization: After incubation, the cells are stained to visualize plaques, which are areas of cell death caused by viral replication. The number and size of plaques are compared to untreated controls to determine the EC50.[1]

Visualizing the Cross-Validation Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for cross-validating this compound's binding affinity and its mechanism of blocking the M2 proton channel.

G cluster_assays Experimental Assays cluster_data Binding & Efficacy Data cluster_conclusion Conclusion ITC Isothermal Titration Calorimetry (ITC) Kd_ITC Kd (Thermodynamic) ITC->Kd_ITC EP Electrophysiology (TEVC) Kd_EP Kd (Kinetic) EP->Kd_EP Antiviral Antiviral Plaque Assay EC50 EC50 (Cellular) Antiviral->EC50 Conclusion Validated this compound Binding Affinity Kd_ITC->Conclusion Kd_EP->Conclusion EC50->Conclusion

Caption: Cross-validation workflow for this compound's M2 binding affinity.

G cluster_virus Influenza Virus cluster_drug Antiviral Drug cluster_effect Mechanism of Action M2_channel M2 Proton Channel Pore Proton_influx Proton Influx Block Block M2_channel:p1->Block This compound This compound This compound->M2_channel:p1 Binds to pore Viral_uncoating Viral Uncoating Proton_influx->Viral_uncoating Replication Viral Replication Viral_uncoating->Replication Block->Proton_influx Inhibits

Caption: Mechanism of this compound action on the M2 proton channel.

References

A Preclinical Head-to-Head: Unraveling the Neurotropic Potential of Rimantadine and Amantadine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comparative analysis of the neurotropic effects of rimantadine and amantadine in preclinical models, offering a synthesis of available experimental data to inform future research and development in neuroprotective and neurorestorative therapies.

While both amantadine and its alpha-methyl derivative, this compound, are adamantane compounds historically recognized for their antiviral properties, their neuroactive profiles have garnered significant interest. Amantadine is an established therapy for Parkinson's disease and has been investigated for traumatic brain injury, whereas this compound's neurotropic effects are less explored. This guide synthesizes the current preclinical evidence for their effects on neuronal survival, dopamine modulation, and NMDA receptor antagonism.

Mechanistic Insights: A Tale of Two Adamantanes

Amantadine's neuroprotective and neurotropic effects are believed to stem from a combination of mechanisms. Preclinical studies suggest it enhances dopamine release and inhibits its reuptake, which can contribute to functional recovery in models of brain injury.[1][2] Furthermore, amantadine acts as a non-competitive NMDA receptor antagonist, a mechanism thought to mitigate excitotoxicity.[3][4] However, some research indicates that its neuroprotective effects may be independent of NMDA receptor blockade and instead mediated through anti-inflammatory actions on glial cells and the induction of neurotrophic factors.[5][6]

This compound is also suggested to possess anti-Parkinsonian properties, likely through modulation of the dopaminergic system.[7][8] While direct evidence for NMDA receptor antagonism is less robust compared to amantadine, its structural similarity suggests a potential interaction. A notable gap in the literature is the limited number of preclinical studies directly investigating and comparing the broader neurotropic effects of this compound, such as its impact on neuronal survival and neurite outgrowth.

Comparative Analysis of Neurotropic Effects in Preclinical Models

To facilitate a clear comparison, the following table summarizes the key findings from preclinical studies on the neurotropic effects of amantadine and this compound. It is important to note that direct comparative studies are scarce, and much of the data for this compound's neurotropic potential is inferred from its known pharmacological activities.

Neurotropic Effect Amantadine This compound Key Preclinical Findings & Citations
Neuroprotection DemonstratedLimited DataAmantadine protects dopaminergic neurons from toxins like MPP+ and LPS in primary rat midbrain cultures.[5][6] It also shows neuroprotective effects in rat models of carbon monoxide poisoning.[9][10] Limited direct evidence exists for this compound's neuroprotective effects.
Neuronal Survival IncreasedNot ReportedChronic treatment with amantadine following fluid percussion traumatic brain injury in rats led to increased neuronal survival.
Dopamine Release IncreasedSuggested to IncreaseAmantadine has been shown to ameliorate dopamine-releasing deficits in rats after fluid percussion injury.[1][2] The anti-Parkinsonian activity of this compound suggests it may also enhance dopamine release, though direct preclinical evidence is less documented.[7]
NMDA Receptor Antagonism Weak, Non-competitiveInferredAmantadine is a known weak, non-competitive NMDA receptor antagonist.[3][4][11] Due to its structural similarity, this compound is inferred to have similar properties, but direct preclinical data is lacking.
Anti-Inflammatory Effects DemonstratedNot ReportedAmantadine reduces the release of pro-inflammatory factors (TNFα and NO) from microglia.[5][6]
Neurotrophic Factor Induction DemonstratedNot ReportedAmantadine increases the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in astroglia.[5][6]

Experimental Methodologies: A Closer Look at the Preclinical Evidence

Understanding the experimental context is crucial for interpreting the data. Below are detailed protocols from key preclinical studies investigating the neurotropic effects of amantadine.

Amantadine's Neuroprotective Effect on Dopaminergic Neurons
  • Model: Primary rat midbrain cultures containing neurons, microglia, and astroglia.

  • Insult: 1-methyl-4-phenylpyridinium (MPP+) or lipopolysaccharide (LPS) to model Parkinson's disease-related neurotoxicity.

  • Drug Administration: Cultures were pre-treated with amantadine (10-30 µM) for 48 hours before the addition of MPP+ or LPS.

  • Endpoint Measurements:

    • Dopaminergic Neuron Function: Assessed by [³H] dopamine uptake assay.

    • Dopaminergic Neuron Survival: Quantified by counting tyrosine hydroxylase-positive (TH+) neurons.

    • Inflammatory Response: Measured the release of tumor necrosis factor-alpha (TNFα) and nitric oxide (NO) from microglial cells.

    • Neurotrophic Factor Expression: Assessed the expression of GDNF in astroglia.[5][6]

Amantadine's Effect on Dopamine Release After Traumatic Brain Injury
  • Model: Adult rats subjected to lateral fluid percussion traumatic brain injury.

  • Drug Administration: Chronic treatment with amantadine hydrochloride.

  • Endpoint Measurements:

    • Dopamine Release: Measured in striatal slices using fast-scan cyclic voltammetry to assess bursting and tonic dopamine release.

    • Behavioral Outcomes: Assessed cognitive and motor functions.[1][2]

Amantadine's NMDA Receptor Antagonism
  • Model: In vitro patch-clamp recordings on freshly dissociated rat hippocampal and striatal neurons.

  • Method: Whole-cell voltage-clamp technique to measure NMDA-activated currents.

  • Drug Application: Amantadine was applied at various concentrations to determine its effect on the NMDA receptor-mediated currents.

  • Endpoint Measurement: The half-maximal inhibitory concentration (IC50) of amantadine on NMDA receptor currents was calculated.[4][11]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To visually represent the proposed mechanisms and experimental designs, the following diagrams were generated using the DOT language.

cluster_Amantadine_Neuroprotection Amantadine's Neuroprotective Mechanisms Amantadine Amantadine Microglia Microglia Amantadine->Microglia Inhibits activation Astroglia Astroglia Amantadine->Astroglia Induces Dopaminergic_Neuron Dopaminergic Neuron Microglia->Dopaminergic_Neuron Reduces pro-inflammatory factor release Astroglia->Dopaminergic_Neuron Increases GDNF expression Neuronal Survival Neuronal Survival Dopaminergic_Neuron->Neuronal Survival Promotes

Caption: Proposed neuroprotective pathways of amantadine involving glial cells.

cluster_Workflow Experimental Workflow: Amantadine Neuroprotection Assay start Primary Rat Midbrain Cultures (Neurons, Microglia, Astroglia) pretreatment Pre-treatment with Amantadine (10-30 µM) for 48h start->pretreatment insult Induce Neurotoxicity (MPP+ or LPS) pretreatment->insult endpoints Endpoint Measurements insult->endpoints da_uptake [3H] Dopamine Uptake endpoints->da_uptake th_counting TH+ Neuron Counting endpoints->th_counting inflammation TNFα & NO Release endpoints->inflammation gdnf GDNF Expression endpoints->gdnf

Caption: Workflow for in vitro neuroprotection studies of amantadine.

Conclusion and Future Directions

The available preclinical data strongly support the neurotropic and neuroprotective effects of amantadine, mediated through a multi-target mechanism involving dopaminergic modulation, NMDA receptor antagonism, and anti-inflammatory actions on glial cells. In contrast, while this compound's structural similarity and observed anti-Parkinsonian effects suggest a neuroactive profile, there is a clear deficit in dedicated preclinical studies to elucidate its specific neurotropic properties.

For researchers and drug development professionals, this comparison highlights a significant opportunity. Future preclinical research should focus on directly comparing the neurotropic effects of this compound and amantadine in standardized models of neurodegenerative diseases and brain injury. Key areas of investigation should include this compound's potential for neuroprotection, its influence on neurite outgrowth and synaptic plasticity, and a more definitive characterization of its interaction with the NMDA receptor. Such studies will be invaluable in determining if this compound holds untapped therapeutic potential for neurological disorders.

References

Unveiling the Inactivity of Rimantadine Against Influenza B Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise antiviral spectrum of existing drugs is paramount for the development of new and effective therapeutics. This guide provides a comprehensive comparison confirming the lack of rimantadine activity against the influenza B virus, supported by experimental data and detailed methodologies.

This compound, an adamantane derivative, has historically been used as an antiviral agent against influenza A virus. Its mechanism of action targets the M2 protein, a proton ion channel essential for the uncoating of the influenza A virus within an infected cell. However, a critical distinction exists in its efficacy against the two major types of influenza viruses that cause seasonal epidemics: influenza A and influenza B. Experimental evidence consistently demonstrates that this compound is ineffective against influenza B virus.[1][2][3][4][5]

The Molecular Basis of this compound's Selective Activity

The ineffectiveness of this compound against influenza B stems from a fundamental structural difference between the two virus types.[1][2] Influenza A viruses possess the M2 protein, which serves as the direct target for this compound.[3] By blocking this ion channel, this compound prevents the acidification of the viral interior, a crucial step for the release of the viral genome into the host cell cytoplasm and subsequent replication.

Conversely, influenza B viruses do not express the M2 protein.[1] Instead, they possess a functionally equivalent proton channel known as the BM2 protein. The structural and molecular differences between the M2 and BM2 proteins are significant enough that this compound cannot effectively bind to and inhibit the function of the BM2 protein. This inherent difference in viral protein composition is the definitive reason for the lack of this compound activity against influenza B.

Comparative Antiviral Activity Data

The differential activity of adamantanes like this compound and its analog amantadine has been quantified in numerous in vitro studies. These studies typically determine the 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the replication of the virus by 50%.

Below is a summary of representative antiviral data. While specific IC50 values for this compound against influenza B are often not reported due to its high level of inactivity, the data clearly illustrates its potent activity against susceptible influenza A strains in stark contrast.

Virus TypeVirus StrainCompoundIC50 (µg/mL)
Influenza A A/PR/8/34 (H1N1)Amantadine>50
NWS/33 (H1N1)Amantadine>50
Suita/1/89 (H1N1)Amantadine>50
Kitakyushu/159/93 (H3N2)Amantadine>50
A/Soloman Island/3/2006 (H1N1)This compound0.01962 (EC50, nM)
Influenza B Multiple StrainsThis compound/AmantadineInactive [1][3][4]

Note: Amantadine is a close structural and functional analog of this compound, targeting the same M2 protein. The data for amantadine against influenza A strains highlights the typical potency of this drug class against susceptible viruses. The EC50 value for this compound is presented in nM.

Experimental Protocols

The determination of antiviral activity is commonly performed using cell-based assays such as the plaque reduction assay or the virus yield reduction assay.

Plaque Reduction Assay

This assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of an antiviral compound.

Methodology:

  • Cell Culture: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well plates.

  • Virus Infection: The cell monolayers are washed and then infected with a known concentration of influenza virus (approximately 100 plaque-forming units per well).

  • Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound).

  • Incubation: The plates are incubated to allow for virus replication and plaque formation.

  • Plaque Visualization: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication.

  • Data Analysis: The number of plaques in the presence of the drug is compared to the number in the absence of the drug to calculate the percentage of inhibition and determine the IC50 value.

Experimental_Workflow_Plaque_Reduction_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Seed MDCK cells in 6-well plates infection Infect MDCK cell monolayers with virus cell_culture->infection drug_prep Prepare serial dilutions of this compound treatment Add this compound dilutions to infected cells drug_prep->treatment virus_prep Prepare Influenza A/B virus stock virus_prep->infection infection->treatment incubation Incubate for plaque formation treatment->incubation staining Fix and stain cells to visualize plaques incubation->staining counting Count plaques in each well staining->counting calculation Calculate % inhibition and IC50 counting->calculation

Plaque Reduction Assay Workflow

Mechanism of Action and Inactivity of this compound

The following diagram illustrates the differential interaction of this compound with influenza A and influenza B viruses, providing a clear visual representation of its selective activity.

Rimantadine_Mechanism cluster_InfluenzaA Influenza A Virus cluster_InfluenzaB Influenza B Virus InfA_entry Virus Entry M2_channel M2 Ion Channel InfA_entry->M2_channel Uncoating_A Viral Uncoating M2_channel->Uncoating_A Replication_A Replication Uncoating_A->Replication_A Rimantadine_A This compound Block Blocks Rimantadine_A->Block Block->M2_channel InfB_entry Virus Entry BM2_channel BM2 Ion Channel (No M2) InfB_entry->BM2_channel Uncoating_B Viral Uncoating BM2_channel->Uncoating_B Replication_B Replication Uncoating_B->Replication_B Rimantadine_B This compound No_effect No Effect Rimantadine_B->No_effect No_effect->BM2_channel

This compound's Selective Mechanism

Conclusion

The evidence unequivocally confirms that this compound lacks antiviral activity against the influenza B virus. This is a direct consequence of the absence of its target, the M2 protein, in influenza B virions. For researchers in the field of antiviral drug development, this highlights the importance of targeting viral proteins that are either highly conserved across different virus types or developing specific inhibitors for the unique targets present in each virus type. The neuraminidase inhibitors, such as oseltamivir and zanamivir, which are active against both influenza A and B, serve as a prime example of the former strategy. Future efforts in antiviral discovery can leverage this understanding to design novel therapeutics with broader spectrums of activity or targeted efficacy against specific influenza viruses.

References

Safety Operating Guide

Proper Disposal of Rimantadine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of rimantadine, ensuring compliance with regulatory standards and promoting a safe laboratory environment. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with pharmaceutical waste.

This compound is an antiviral drug that, according to its Safety Data Sheet (SDS), is considered a hazardous substance and must be handled and disposed of in accordance with local, state, and federal regulations.[1] While not classified as a controlled substance by the Drug Enforcement Administration (DEA), its hazardous nature necessitates careful waste management.

Step-by-Step Disposal Protocol

The appropriate disposal route for this compound depends on its classification as a hazardous or non-hazardous waste, which can be determined by consulting your institution's environmental health and safety (EHS) department or a licensed waste management contractor.

Scenario 1: Management as a Non-Controlled Hazardous Waste

If this compound is designated as a hazardous waste at your facility, the following steps must be taken:

  • Segregation: Do not mix this compound waste with non-hazardous trash or other chemical waste streams. It should be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the concentration, and the date accumulation started.

  • Accumulation: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area, following your facility's specific guidelines.

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. This ensures the waste is transported, treated, and disposed of in compliance with Environmental Protection Agency (EPA) regulations, typically through incineration at a permitted facility.[1]

Scenario 2: Management as a Non-Hazardous Pharmaceutical Waste

In the event that this compound is not classified as a hazardous waste by your local or state regulations, the following procedure is recommended:

  • Do Not Dispose Down the Drain: Never dispose of this compound down the sink or toilet.

  • Render Unusable: To discourage accidental ingestion or diversion, mix the this compound (without crushing tablets or capsules) with an unpalatable substance such as used coffee grounds, dirt, or cat litter.

  • Containment: Place the mixture in a sealed container, such as a plastic bag or an empty, sealable container, to prevent leakage.

  • General Waste Disposal: The sealed container can then be disposed of in the regular municipal solid waste (trash).

  • Remove Personal Information: Before disposing of the original packaging, ensure all personally identifiable information is removed or blacked out.

Disposal ConsiderationHazardous Waste ProcedureNon-Hazardous Waste Procedure
Segregation Designated, labeled hazardous waste containerNot required
Container Labeling "Hazardous Waste," "this compound," concentration, dateNot applicable
Disposal Method Licensed hazardous waste contractor for incinerationMix with unpalatable substance and dispose in municipal trash
Regulatory Oversight EPA (RCRA), State, and LocalState and Local

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Rimantadine_Disposal_Workflow cluster_start cluster_assessment Hazard Assessment cluster_hazardous Hazardous Waste Pathway cluster_nonhazardous Non-Hazardous Waste Pathway start Start: This compound Waste Generated assess Is this compound classified as hazardous waste by your institution/local regulations? start->assess segregate_haz Segregate in a labeled Hazardous Waste Container assess->segregate_haz Yes mix Mix with unpalatable substance (e.g., coffee grounds) assess->mix No store_haz Store in designated accumulation area segregate_haz->store_haz dispose_haz Dispose via licensed Hazardous Waste Contractor store_haz->dispose_haz seal Place in a sealed container mix->seal dispose_nonhaz Dispose in municipal solid waste seal->dispose_nonhaz

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste management policies and procedures, as well as local, state, and federal regulations, to ensure full compliance.

References

Personal protective equipment for handling Rimantadine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Rimantadine

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

This compound hydrochloride presents several health hazards that necessitate careful handling. The substance is classified according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1][2]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

Table 2: Recommended PPE for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Wear two pairs when handling the pure compound or high concentrations.[3]To prevent skin contact and irritation.[2] Double gloving minimizes risk during compounding and handling.[3]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[2]To protect eyes from dust particles and splashes, preventing serious irritation.[2]
Body Protection A protective disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[3]To protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area.[2] If dust is generated, a NIOSH-approved respirator is recommended.To prevent respiratory tract irritation from inhaling dust.[2]

Operational Plans: Safe Handling and Storage

Engineering Controls:

  • Ventilation: Always handle this compound powder in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[2]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.

Procedural Guidance for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: Conduct weighing of this compound powder within a chemical fume hood or a ventilated balance enclosure to contain airborne particles.

  • Solution Preparation: When dissolving the compound, add the powder to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Clothing: Remove any contaminated clothing promptly and wash it before reuse.[2]

Storage Plan:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • The substance should be stored in a locked location to prevent unauthorized access.[2]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[2][4] Seek immediate medical attention.
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
Ingestion Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting.[2] Seek immediate medical attention.
Spill Response Workflow

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The following workflow outlines the essential steps for managing a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size and Nature) evacuate->assess ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection, Respirator if powder) assess->ppe contain Contain the Spill (Use absorbent pads for liquids, cover powder with damp cloth) ppe->contain clean Clean the Spill Area (Use appropriate deactivating solution or soap and water) contain->clean collect Collect Waste (Place all contaminated materials in a sealed, labeled hazardous waste bag) clean->collect dispose Dispose of Waste (Follow institutional guidelines for chemical waste) collect->dispose decontaminate Decontaminate (Clean reusable equipment, remove PPE, wash hands thoroughly) dispose->decontaminate report Report the Incident (Follow institutional reporting procedures) decontaminate->report end Spill Response Complete report->end

Caption: Workflow for a safe and effective response to a this compound spill.

Disposal Plan

Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Disposal of Unused this compound:

  • Preferred Method: The most responsible method for disposing of unused this compound is through a certified chemical waste disposal program or a drug take-back program.[5][6] Check with your institution’s Environmental Health and Safety (EHS) department for specific procedures.

  • Alternative Method (if no take-back program is available):

    • Do not flush down the toilet or drain unless specifically instructed to do so.

    • Mix the this compound (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[5][7]

    • Place the mixture in a sealed container, such as a sealable plastic bag.[5]

    • Dispose of the sealed container in the trash.[5]

Disposal of Contaminated Materials:

  • All disposable PPE (gloves, gowns, etc.) and materials used for cleaning spills (absorbent pads, cloths) should be considered hazardous waste.

  • Place these materials in a clearly labeled, sealed hazardous waste container.

  • Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rimantadine
Reactant of Route 2
Reactant of Route 2
Rimantadine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.